
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA induces tumor necrosis by activating the immune system. DMXAA stimulates the production of cytokines, which attract immune cells to the tumor site. These immune cells then attack the tumor cells, leading to tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). DMXAA has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
One of the advantages of DMXAA is that it has been extensively studied in preclinical models, and its anti-cancer properties have been well-established. However, one of the limitations of DMXAA is that it has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of DMXAA. One direction is to investigate the combination of DMXAA with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of DMXAA in combination with immunotherapy. Finally, there is a need to develop more effective formulations of DMXAA that can improve its solubility and bioavailability.
In conclusion, DMXAA is a small molecule that has been extensively studied for its anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to induce tumor necrosis by activating the immune system. DMXAA has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of DMXAA, including investigating its use in combination with other anti-cancer therapies and developing more effective formulations.
合成方法
DMXAA can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,6-dimethylbenzaldehyde and 2-methylbenzylamine to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)formamide. This compound is then reacted with methylsulfonyl chloride to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)methanesulfonamide. Finally, the methanesulfonamide is reacted with glycine to form DMXAA.
科学研究应用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. In addition to its anti-cancer properties, DMXAA has also been studied for its anti-inflammatory and anti-viral properties.
属性
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-8-5-6-11-16(13)19-17(21)12-20(24(4,22)23)18-14(2)9-7-10-15(18)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSRTZXTQAVZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,6-dimethylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

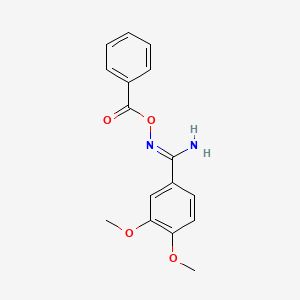
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
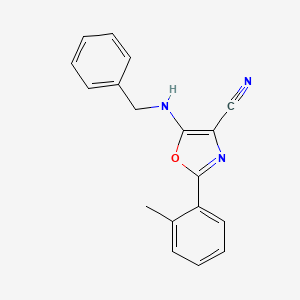

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)
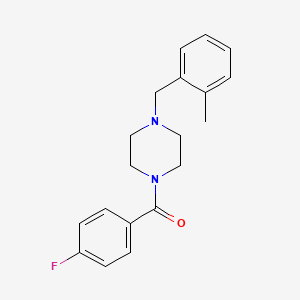
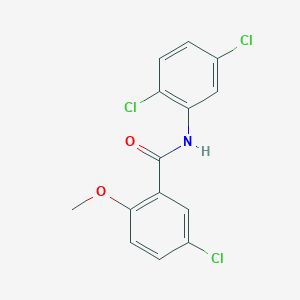
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)
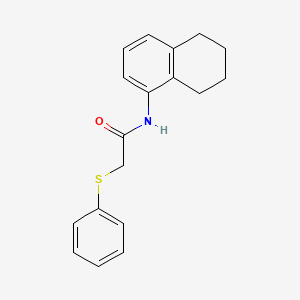
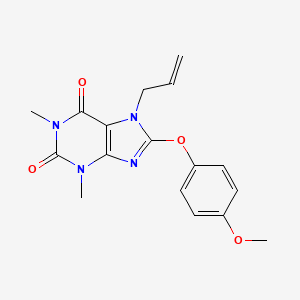

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)